![molecular formula C23H18N4O B7743147 (2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile](/img/structure/B7743147.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a benzyloxyphenyl group, and a prop-2-enenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Benzyloxyphenyl Group: This step might involve nucleophilic substitution reactions where a benzyloxy group is introduced to a phenyl ring.
Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the benzimidazole ring.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole rings are known for their antimicrobial and antiparasitic activities. This compound might be investigated for similar properties.
Medicine
In medicinal chemistry, such compounds could be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, this compound might find applications in the synthesis of dyes, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like (2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the benzyloxy group.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-phenylmethoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c24-14-18(23-26-21-8-4-5-9-22(21)27-23)15-25-19-10-12-20(13-11-19)28-16-17-6-2-1-3-7-17/h1-13,15,25H,16H2,(H,26,27)/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWQXJVEUVLJN-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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